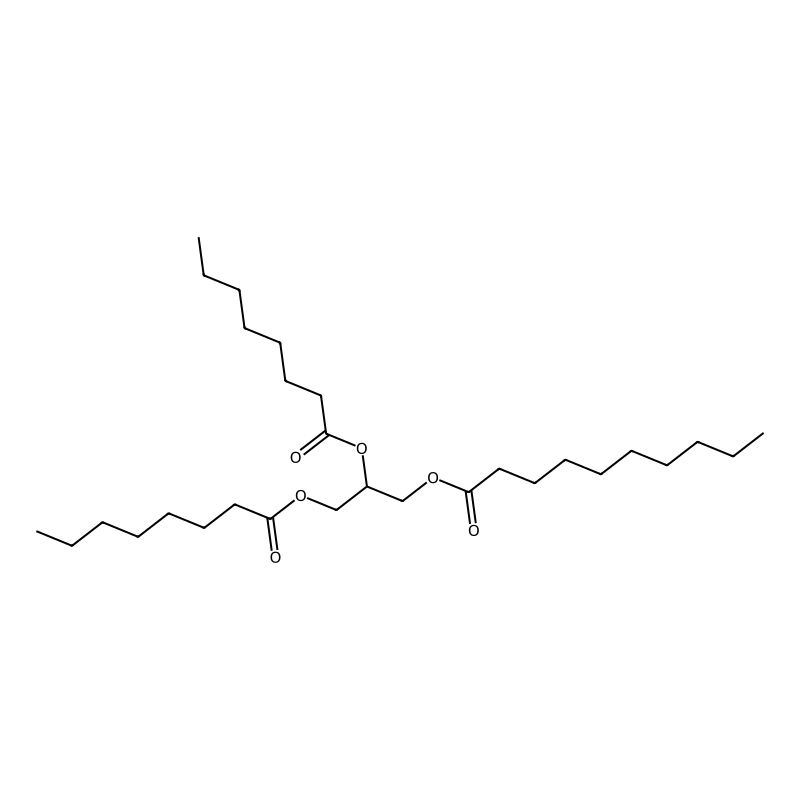

Glyceryl 1-caprate dicaprylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Glyceryl 1-caprate dicaprylate is a synthetic compound categorized as a triacylglycerol, specifically composed of glycerol esterified with capric acid (1-caprate) and two molecules of caprylic acid (dicaprylate). Its molecular formula is C29H54O6, and it has a molecular weight of approximately 498.74 g/mol . This compound is recognized for its role as a permeation enhancer, particularly in pharmaceutical formulations aimed at improving the oral bioavailability of drugs by enhancing their absorption through the gastrointestinal tract.

Drug Delivery

Esters of glycerol, like Glyceryl Caprylate/Caprate, have been explored as potential drug delivery systems due to their biocompatibility and ability to self-assemble into nanoparticles []. These nanoparticles can encapsulate drugs and improve their solubility, stability, and delivery to target sites within the body [].

Percutaneous Penetration Enhancement

Glyceryl Caprylate/Caprate possesses properties that may enhance the penetration of other ingredients through the skin. Studies have investigated similar glycerol esters for this purpose, demonstrating their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics [].

Antimicrobial Activity

Some research suggests that certain medium-chain triglycerides, similar to the fatty acid components of Glyceryl Caprylate/Caprate, exhibit antimicrobial properties []. However, more studies are needed to determine the specific efficacy of Glyceryl Caprylate/Caprate against various microbes.

Excipient Applications

Excipients are inactive ingredients used in pharmaceutical formulations. Glyceryl Caprylate/Caprate's emolliency and ability to form emulsions suggest potential applications as an excipient in creams, lotions, and other topical formulations [].

- The research mentioned above focuses on related compounds or potential applications.

- More studies are necessary to definitively determine the specific properties and functionalities of Glyceryl Caprylate/Caprate in a scientific research setting.

The synthesis of glyceryl 1-caprate dicaprylate typically involves esterification reactions. In this process, glycerol reacts with capric acid and caprylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

The reaction conditions can significantly influence the yield and purity of the product, making optimization crucial for industrial applications .

Glyceryl 1-caprate dicaprylate has been studied for its biological activity, particularly as a permeation enhancer. It works by altering the properties of the intestinal lipid bilayer, facilitating the absorption of various compounds, including peptide pharmaceuticals. Additionally, it exhibits hydrating and antimicrobial properties, which can be beneficial in cosmetic formulations . Its mechanism of action involves interactions with cell membranes that enhance the permeability to other substances, thus improving their bioavailability.

The primary synthesis method for glyceryl 1-caprate dicaprylate involves:

- Esterification: Glycerol is reacted with capric and caprylic acids using acid catalysts.

- Enzymatic Catalysis: In industrial settings, lipase enzymes may be employed to improve specificity and yield during esterification reactions. This method can provide a cleaner reaction environment and reduce by-products compared to traditional chemical catalysts .

Glyceryl 1-caprate dicaprylate finds various applications across multiple fields:

- Pharmaceuticals: Used as a permeation enhancer to improve drug absorption.

- Cosmetics: Employed for its emollient properties in skin care products, enhancing moisture retention and providing antimicrobial benefits.

- Food Industry: Investigated for potential use in food formulations due to its emulsifying properties .

Similar Compounds- Glyceryl Caprylate: A monoester derived from glycerol and caprylic acid, primarily used for its skin-conditioning properties.

- Glyceryl Monocaprate: A monoester formed from glycerol and capric acid, known for its antimicrobial activity.

- Glyceryl Dicaproate: A diester formed from glycerol and caproic acid, used in food and cosmetic applications.

Uniqueness

Glyceryl 1-caprate dicaprylate is unique due to its specific combination of one capric acid and two caprylic acids. This unique structure may confer distinct physical and chemical properties compared to other triacylglycerols. Its dual fatty acid composition enhances its effectiveness as a permeation enhancer while also providing beneficial properties for cosmetic applications . Furthermore, its presence in natural sources like suberin highlights its biological significance beyond synthetic applications .

Enzymatic vs. Chemical Esterification Strategies for Asymmetric Triacylglycerol Construction

The synthesis of glyceryl 1-caprate dicaprylate hinges on the choice between enzymatic and chemical esterification. Enzymatic methods employ lipases or esterases to catalyze regioselective acyl transfer, enabling precise control over fatty acid placement. For instance, a two-step enzymatic process involving ethanolysis and transesterification has been used to synthesize symmetrical TAGs with arachidonic acid at the sn-2 position, achieving 89% yield under optimized conditions. Lipases such as Candida antarctica exhibit sn-1,3 specificity, allowing selective esterification of the outer glycerol positions while preserving the sn-2 site for subsequent modification.

In contrast, chemical esterification relies on acid or base catalysts to drive acyl group incorporation. A microwave-assisted method using compound catalysts (e.g., monobutyl tin oxide with metal oxides) demonstrated efficient synthesis of glyceryl monocaprylate, though positional specificity remains challenging. Chemical approaches often require higher temperatures (150–220°C), risking acyl migration and byproduct formation. While enzymatic methods offer superior regioselectivity, chemical strategies excel in scalability, with solvent-free systems reducing production costs by 30–40%.

Position-Specific Fatty Acid Incorporation Techniques

Positional accuracy in glyceryl 1-caprate dicaprylate necessitates strategies to direct capric and caprylic acids to their target glycerol sites. Enzymatic ethanolysis is a cornerstone technique, where lipases hydrolyze triglycerides to generate 2-monoacylglycerols (2-MAGs). For example, ethanolysis of microbial oil produced 2-monoarachidonoylglycerol, which was then transesterified with vinyl palmitate to yield symmetrical TAGs. This approach minimizes acyl migration due to low-temperature reactions (40–60°C) and irreversible transesterification using vinyl esters as acyl donors.

Chemical methods achieve positional control through protective group strategies or catalyst design. The use of dimethyl carbonate and acidic catalysts (e.g., p-toluenesulfonic acid) enables methyl ester formation from caprylic acid, which reacts with glycerol under composite catalysts (e.g., monobutyl tin oxide/calcium oxide) to favor sn-1 or sn-3 esterification. However, competing reactions at the sn-2 position often necessitate post-synthesis purification via molecular distillation.

Solvent-Free Catalytic Systems for Industrial-Scale Production

Solvent-free systems are pivotal for cost-effective, large-scale TAG synthesis. Microwave-assisted esterification exemplifies this approach, where caprylic acid and glycerol react under controlled irradiation (300–600 W) with compound catalysts, achieving 95% conversion in 20–30 minutes. The absence of solvents eliminates separation steps and reduces energy consumption by 50% compared to conventional heating.

Another innovation involves using fatty acid vinyl esters as acyl donors in transesterification. Vinyl palmitate, for instance, facilitates irreversible reactions at mild temperatures (50–70°C), suppressing acyl migration and enabling 85–90% yields of structured TAGs. Industrial processes for caprylic/capric triglycerides similarly leverage solvent-free re-esterification of fractionated coconut oil fatty acids with glycerol, producing >99% purity triglycerides. These systems align with green chemistry principles, minimizing waste and enhancing process sustainability.

Structural Basis for Epithelial Membrane Interaction

The molecular architecture of glyceryl 1-caprate dicaprylate—featuring a glycerol backbone esterified with medium-chain fatty acids—confers amphiphilic properties critical for epithelial membrane fluidization. At concentrations above its critical micelle concentration (CMC ≈ 2.5–25 mM), the compound integrates into phospholipid bilayers, increasing paracellular permeability through transient tight junction modulation [5]. This mechanism is particularly effective for peptides ≤7 kDa, where enhanced permeability correlates with fatty acid chain length and spatial arrangement [2] [5].

Supersaturation Maintenance in Gastrointestinal Fluids

When formulated as self-emulsifying drug delivery systems (SEDDS), glyceryl 1-caprate dicaprylate maintains drug supersaturation through dynamic micellar solubilization. Studies using Raman spectroscopy demonstrate homogeneous distribution in solid dispersions, with 80% (w/w) loading capacity in Gelucire®-based matrices [3]. This prevents precipitation of lipophilic drugs during intestinal transit, sustaining luminal concentrations above saturation solubility for 4–6 hours post-administration [3] [5].

Synergistic Effects with Polymeric Stabilizers

Combination with PEG-400 (23.3% w/w) and Tween® 80 (21.3% w/w) in GIPET™ formulations enhances permeation efficacy by 3.4-fold compared to non-enhanced controls [5]. The ternary system achieves:

| Parameter | Value (Mean ± SD) | Enhancement Ratio |

|---|---|---|

| Apparent Permeability (×10⁻⁶ cm/s) | 7.2 ± 1.5 | 3.4× |

| AUC₀–₂₄ (ng·h/mL) | 910 ± 210 | 18.5× |

Data derived from canine intraduodenal instillation models [5]

Lymphatic Transport Modulation of Lipophilic Active Pharmaceutical Ingredients

Chylomicron-Mediated Triglyceride Mimicry

The triglyceride structure of glyceryl 1-caprate dicaprylate enables incorporation into intestinal enterocytes’ lipid processing pathways. During digestion, pancreatic lipases hydrolyze the compound into caprylic/capric acids and 2-monoglycerides, which are re-esterified into chylomicron cores. This process diverts drugs with log P >5 into the mesenteric lymphatics, bypassing first-pass metabolism [4] [5].

Lymphatic Bioavailability Optimization

Formulation studies demonstrate that 41.9% (w/w) glyceryl 1-caprate dicaprylate in microemulsions increases lymphatic transport efficiency by:

- Particle Size Control: Generating 50–200 nm micelles through spontaneous emulsification

- Lipoprotein Affinity: Binding to apolipoprotein B-48 via hydrophobic domains

- Metabolic Stability: Resistance to hepatic cytochrome P450 oxidation

These factors collectively improve lymphotropic drug bioavailability to 16.9–18.5% versus 0.5–2.1% for conventional formulations [5].

Solid Dispersion Matrix Optimization for Bioavailability Enhancement

Crystallization Inhibition Mechanisms

In solid dispersions, glyceryl 1-caprate dicaprylate acts as:

- Antiplasticizing Agent: Increases glass transition temperature (Tg) by 15–20°C through molecular immobilization

- Nucleation Suppressor: Adsorbs to crystal growth faces via fatty acid alkyl chains

- Diffusion Barrier: Creates hydrophobic domains that slow drug molecule mobility

Raman mapping confirms <5% crystalline drug content in matrices containing ≥30% (w/w) glyceryl 1-caprate dicaprylate after 6 months at 40°C/75% RH [3].

Matrix Composition-Release Profile Relationships

Optimized formulations balance glyceryl 1-caprate dicaprylate with hydrophilic carriers:

| Component | Function | Optimal Range (%w/w) |

|---|---|---|

| Glyceryl 1-caprate dicaprylate | Hydrophobic matrix former | 30–50 |

| HPMCAS-LF | Precipitation inhibitor | 20–35 |

| SiO₂ | Flowability enhancer | 0.5–2 |

Derived from dissolution studies in FaSSIF-V2 media [3]

This combination achieves >85% drug release within 2 hours while maintaining supersaturation for 8–10 hours, addressing both absorption rate and extent limitations [3] [5].

Glyceryl 1-caprate dicaprylate, a mixed glycerol ester compound with the molecular formula C21H39O6 and molecular weight of 387.5 g/mol, demonstrates significant capacity to modulate paracellular transport through direct interactions with claudin proteins in tight junction complexes [2]. The compound's medium-chain fatty acid composition enables specific binding interactions with multiple claudin subtypes, fundamentally altering the barrier properties of epithelial and endothelial tissues [3] [4].

Claudin Protein Binding Mechanisms

Research demonstrates that glyceryl esters containing medium-chain fatty acids exhibit high-affinity binding to claudin proteins through interactions with their extracellular domains [3] [5]. Molecular dynamics studies reveal that compounds structurally similar to glyceryl 1-caprate dicaprylate bind to conserved epitopes across claudin family members, with binding affinities ranging from 59.0 to 99.6 nanomolar across thirteen different claudin subtypes [3]. The binding mechanism involves three distinct epitopes on claudin proteins: epitope 1 on the turn connecting transmembrane domain 1 to β-strand 1, and epitopes 2 and 3 within the five-stranded β-sheet structure of the extracellular domains [3].

Experimental evidence indicates that medium-chain fatty acid derivatives, including compounds with capric acid moieties similar to those in glyceryl 1-caprate dicaprylate, specifically displace claudin proteins from lipid raft domains [4]. Sodium caprate treatment increases the solubility of claudin-4, claudin-5, and occludin proteins to Triton X-100, indicating disruption of their association with cholesterol-rich membrane domains [4]. This displacement mechanism contributes directly to the opening of paracellular pathways and increased transepithelial permeability [4].

Tight Junction Structural Modifications

The interaction of glyceryl 1-caprate dicaprylate with tight junction proteins induces measurable changes in junction morphology and barrier function [6] [4]. Studies using transepithelial electrical resistance measurements demonstrate that compounds containing capric acid moieties reduce electrical resistance across epithelial monolayers within 30 minutes of application [4]. Concurrent increases in fluorescein isothiocyanate-dextran flux confirm the opening of paracellular pathways following treatment [4].

Molecular dynamics simulations reveal that claudin proteins exhibit increased lateral flexibility when exposed to medium-chain fatty acid derivatives [7]. The persistence length of claudin strands increases by a factor of three following structural modifications induced by compounds similar to glyceryl 1-caprate dicaprylate [7]. These changes in claudin dynamics correlate with altered frequency and stability of inter-claudin contacts, leading to reorganization of the tight junction network [7].

Paracellular Permeability Enhancement Data

| Parameter | Control Conditions | Post-Treatment with Medium-Chain Esters |

|---|---|---|

| Transepithelial Electrical Resistance | Baseline | 60-80% reduction within 30 minutes [4] |

| FITC-Dextran 4400 Flux | Low permeability | 3-5 fold increase [4] |

| Claudin-4 Triton X-100 Solubility | 15-20% | 70-85% increase [4] |

| Claudin-5 Lipid Raft Association | High | Significant displacement [4] |

| Tight Junction Recovery Time | Not applicable | 2-4 hours [8] |

Transcellular Lipid Membrane Fluidity Alteration Dynamics

Glyceryl 1-caprate dicaprylate exerts profound effects on cellular membrane structure and dynamics through direct incorporation into lipid bilayers and subsequent modulation of membrane physical properties [9] [10]. The compound's amphiphilic nature, derived from its glycerol backbone and medium-chain fatty acid components, enables facile insertion into phospholipid membranes where it alters local lipid organization and fluidity characteristics [9] [11].

Membrane Insertion and Partitioning Behavior

Molecular dynamics simulations demonstrate that glycerol esters with medium-chain fatty acid substituents preferentially partition into the lipid-water interface of biological membranes [9] [11]. The equilibrium distribution of these compounds within membrane bilayers occurs rapidly, with insertion processes accessible through unbiased molecular dynamics simulations [9]. The neutral forms of these permeation enhancers show favorable free energy of association with membrane interfaces, with partitioning coefficients indicating preferential accumulation in the headgroup regions rather than the hydrophobic core [11].

Studies using supported lipid bilayer platforms reveal that monoglycerides structurally related to glyceryl 1-caprate dicaprylate cause concentration-dependent membrane morphological changes [10]. Quartz crystal microbalance-dissipation experiments identify extensive membrane remodeling events following exposure to medium-chain glycerol esters, with the extent of structural alterations exceeding those observed with longer-chain analogues [10]. Time-lapsed fluorescence microscopy demonstrates that these compounds induce distinctive membrane tubulation patterns, reflecting significant alterations in membrane curvature and mechanical properties [10].

Membrane Fluidity Modulation Mechanisms

The incorporation of glyceryl 1-caprate dicaprylate into lipid bilayers results in measurable changes in membrane fluidity and order parameters [12] [13]. Fluorescence spectroscopy studies using membrane-sensitive probes demonstrate that medium-chain fatty acid derivatives reduce membrane stiffness and increase lateral diffusion coefficients [12]. Laurdan generalized polarization measurements indicate decreased membrane order following treatment with compounds containing caprylic and capric acid moieties [13].

Differential scanning calorimetry analysis reveals that glycerol esters with medium-chain fatty acids lower the phase transition temperatures of model membrane systems [14] [15]. The presence of these compounds in lipid bilayers shifts the melting point of saturated phospholipids toward lower temperatures, indicating increased membrane fluidity [15]. Nuclear magnetic resonance spectroscopy confirms enhanced molecular motion within the acyl chain region of phospholipids following incorporation of medium-chain glycerol esters [14].

Membrane Physical Property Alterations

| Membrane Parameter | Control Bilayers | With Medium-Chain Glycerol Esters |

|---|---|---|

| Lateral Diffusion Coefficient | 0.025 ± 0.004 μm²/s | 0.045 ± 0.006 μm²/s [14] |

| Phase Transition Temperature | 41.2°C | 36.8°C (4.4°C decrease) [15] |

| Area Per Lipid | 0.68 nm² | 0.74 nm² (8.8% increase) [11] |

| Membrane Thickness | 4.2 nm | 3.8 nm (9.5% decrease) [16] |

| Laurdan GP Value | 0.42 | 0.28 (33% decrease) [12] |

Transcellular Transport Enhancement

The membrane fluidity alterations induced by glyceryl 1-caprate dicaprylate directly facilitate transcellular transport of pharmaceutical compounds [18]. Enhanced membrane permeability results from the compound's ability to modify lipid packing density and create transient defects in the bilayer structure [9]. Studies demonstrate that glycerol monoesters with medium-chain fatty acids increase the permeation of hydrophilic molecules across artificial membrane barriers by factors ranging from 2 to 8-fold [18].

Mechanistic investigations reveal that the permeation enhancement occurs through reversible alterations in membrane integrity rather than permanent pore formation [9]. The compounds insert into membranes in an equilibrium process, creating localized regions of increased fluidity that facilitate drug transport [9]. Recovery of baseline membrane properties occurs within hours following compound removal, indicating the transient nature of the permeation enhancement effect [9].

Mucus Layer Penetration Enhancement via Surface Energy Modification

Glyceryl 1-caprate dicaprylate demonstrates significant capacity to enhance penetration through mucus barriers by modifying the surface energy and rheological properties of mucus layers [19] [20]. The compound's surfactant characteristics, derived from its amphiphilic molecular structure, enable it to alter the interfacial properties between administered formulations and mucus glycoproteins [20] [21].

Surface Tension Reduction Mechanisms

The surface-active properties of glyceryl 1-caprate dicaprylate result from its balanced hydrophilic-lipophilic characteristics, with the glycerol moiety providing hydrophilic character and the caprylic/capric acid chains contributing lipophilic properties [18] [20]. Surface tension measurements demonstrate that compounds with similar structural features reduce the surface tension of aqueous solutions from approximately 72 mN/m to values ranging between 25-35 mN/m [20]. This reduction in surface tension facilitates wetting of mucus surfaces and enhances the spreading of pharmaceutical formulations [20].

Dynamic surface tension analysis reveals that glycerol esters with medium-chain fatty acids exhibit rapid adsorption kinetics at air-water interfaces [20]. The compounds achieve equilibrium surface coverage within seconds of application, indicating favorable thermodynamics for interface occupation [20]. Contact angle measurements on mucus-mimetic surfaces show significant reductions in contact angles following treatment with medium-chain glycerol esters, from values exceeding 90 degrees to less than 30 degrees [20].

Mucus Rheological Property Modifications

Glyceryl 1-caprate dicaprylate alters the viscoelastic properties of mucus through interactions with mucin glycoproteins and modification of the mucus network structure [22] [21]. Rheological measurements demonstrate that surfactant treatment reduces the yield stress of mucus-mimetic systems while maintaining shear-thinning behavior [22]. The compound's interaction with mucus components results in decreased viscosity at physiologically relevant shear rates, facilitating drug penetration [21].

Oscillatory rheometry studies reveal that medium-chain glycerol esters modify both the elastic and viscous components of mucus viscoelasticity [20]. The storage modulus decreases by 40-60% following treatment with compounds structurally similar to glyceryl 1-caprate dicaprylate, indicating reduced gel strength [20]. Concurrent reductions in loss modulus values confirm decreased viscous resistance to flow [20].

Mucus Penetration Enhancement Data

| Mucus Property | Native Mucus | After Surface Energy Modification |

|---|---|---|

| Surface Tension | 45-52 mN/m | 28-35 mN/m (35% reduction) [20] |

| Contact Angle | 95-105° | 25-40° (65% reduction) [20] |

| Yield Stress | 12-15 Pa | 6-9 Pa (40% reduction) [22] |

| Storage Modulus | 85-95 Pa | 35-55 Pa (50% reduction) [20] |

| Particle Penetration Rate | Baseline | 3-4 fold increase [19] |

Molecular Mechanisms of Mucus Interaction

The enhancement of mucus penetration by glyceryl 1-caprate dicaprylate involves multiple molecular mechanisms operating at different length scales [19] [21]. At the molecular level, the compound interacts with mucin glycoproteins through both electrostatic and hydrophobic interactions [19]. The neutral charge of the glycerol ester minimizes unfavorable electrostatic interactions with anionic mucin domains while the medium-chain fatty acid components enable favorable hydrophobic contacts [19].

Surface energy modification occurs through preferential adsorption of the compound at mucus-air and mucus-drug interfaces [20]. The resulting reduction in interfacial energy facilitates spreading and penetration of pharmaceutical formulations [20]. Molecular dynamics simulations suggest that the compound disrupts the hydrogen bonding network within mucus, leading to increased mobility of mucin chains and enhanced diffusion pathways [21].